D-3263 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

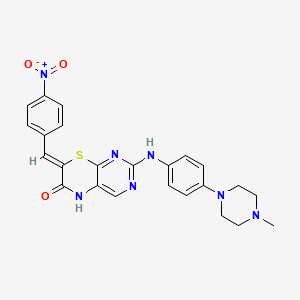

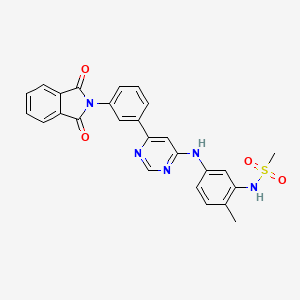

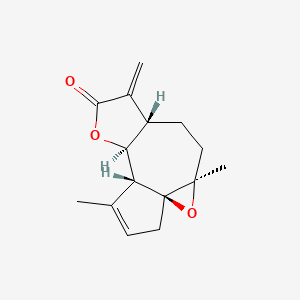

D-3263 hydrochloride is an enteric-coated, orally bioavailable transient receptor potential melastatin member 8 (TRPM8) agonist . It has potential antineoplastic activity . It binds to and activates TRPM8, which may result in an increase in calcium and sodium entry, disruption of calcium and sodium homeostasis, and induction of cell death in TRPM8-expressing tumor cells .

Synthesis Analysis

D-3263 hydrochloride is a synthetic compound . It was synthesized by Dendreon .Molecular Structure Analysis

The molecular formula of D-3263 hydrochloride is C21H32ClN3O3 . The molecular weight is 409.95 .Chemical Reactions Analysis

D-3263 hydrochloride binds to and activates TRPM8, which may result in an increase in calcium and sodium entry . This leads to the disruption of calcium and sodium homeostasis .Physical And Chemical Properties Analysis

D-3263 hydrochloride is a solid, white to off-white compound . It has a molecular weight of 409.95 and a molecular formula of C21H32ClN3O3 . It is soluble in DMSO .Scientific Research Applications

D-3263 HCl as a TRPM8 Calcium Channel Agonist in Cancer Therapy

D-3263 HCl, identified as a TRPM8 calcium channel agonist, has been evaluated for its potential in cancer therapy. It induces calcium influx leading to apoptosis in cells expressing TRPM8, which was initially discovered in the prostate and is upregulated in prostate cancer. Preliminary results from a Phase 1 study showed evidence of activity in preclinical tumor models (Tolcher et al., 2010).

Environmental Assessment of Related Compounds

While not directly related to D-3263 hydrochloride, studies on similar compounds provide insight into environmental safety considerations. For example, research on 1,3-dichloropropene (1,3-D) and its metabolites offers insight into potential groundwater contaminants and their environmental fate. Studies have investigated hydrolytic stability, monitoring programs in wells, and the risk to groundwater, revealing a low risk from 1,3-D and related compounds (Lamastra et al., 2011), (Terry et al., 2008).

Structural and Physicochemical Studies of Similar Compounds

Understanding the structure and behavior of hydrochloride salts can be relevant to D-3263 hydrochloride. For instance, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was studied, providing insights into its structural characteristics through X-ray crystallography and spectroscopic methods (Abdel Ghani & Mansour, 2012).

Hydrolysis and Stability Studies of Related Compounds

Research on the hydrolysis of 1, 3‐dichloropropene in dilute aqueous solutions, for example, provides insight into the chemical stability and reaction kinetics of similar compounds, which can be relevant for understanding D-3263 hydrochloride's properties (McCall, 1987).

Mechanism of Action

Future Directions

D-3263 hydrochloride has shown potential antineoplastic activity and has been tested in phase 1 clinical trials for the treatment of prostate cancer . It has shown evidence of activity in preclinical tumor models . In a rat model of BPH, D-3263 alone resulted in a reduction in prostate hyperplasia of rats with evidence of a dose-response .

Relevant Papers A Phase 1, dose escalation study evaluating safety and pharmacokinetics of enteric coated D-3263 Hydrochloride in subjects with advanced solid tumors was conducted . The study evaluated the safety and pharmacokinetics of D-3263 hydrochloride in subjects with advanced solid tumors . Another paper discussed the potential antineoplastic activity of D-3263 and its inhibitory effects on prostate cancer and BPH .

properties

IUPAC Name |

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3.ClH/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26;/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3;1H/t14-,16+,17-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMRNRVXSXCQHZ-UANXYBPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-3263 (hydrochloride) | |

CAS RN |

1008763-54-9 |

Source

|

| Record name | D-3263 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1008763549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-3263 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R82GTC01OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)

![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)